molecular formula C14H16FN3O4S B2498864 3-(1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione CAS No. 2097899-82-4

3-(1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2498864
CAS No.: 2097899-82-4
M. Wt: 341.36
InChI Key: DSUIUXXZTPYJPA-UHFFFAOYSA-N
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Description

3-(1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a fluorobenzyl sulfonyl group, a pyrrolidine ring, and an imidazolidine-2,4-dione moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzyl Sulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using a fluorobenzyl sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Imidazolidine-2,4-dione Moiety: This can be achieved by reacting the intermediate with urea or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

3-(1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-((2-Chlorobenzyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
  • 3-(1-((2-Bromobenzyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
  • 3-(1-((2-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Uniqueness

The presence of the fluorobenzyl sulfonyl group in 3-(1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione imparts unique electronic properties that can enhance its interaction with biological targets. This makes it distinct from similar compounds with different substituents on the benzyl sulfonyl group.

Properties

IUPAC Name

3-[1-[(2-fluorophenyl)methylsulfonyl]pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O4S/c15-12-4-2-1-3-10(12)9-23(21,22)17-6-5-11(8-17)18-13(19)7-16-14(18)20/h1-4,11H,5-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUIUXXZTPYJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CNC2=O)S(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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